methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring, and a methyl ester group attached to the 2-position of the triazole ring via an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted triazole derivatives.
Hydrolysis: 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced triazole derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to various biological targets, which can result in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a synthetic compound belonging to the triazole class of chemicals. Its unique structure, characterized by the presence of two chlorine atoms on the triazole ring and a methyl ester group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C5H5Cl2N3O2, with a molecular weight of approximately 210.02 g/mol. The compound features a five-membered triazole ring with dichloro substitutions at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity.
This compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, the compound disrupts membrane integrity and function in fungal cells.
Case Studies and Research Findings
Several studies have investigated the antifungal activity of this compound:
-
Antifungal Efficacy Against Candida spp.:
A study assessed the minimal inhibitory concentration (MIC) of various triazole derivatives against Candida albicans. This compound demonstrated significant antifungal activity with an MIC comparable to established antifungal agents like fluconazole (FLC) .Compound MIC (µg/mL) This compound 0.020 Fluconazole (FLC) 0.020 -
Selectivity and Toxicity:
The selectivity index (SI), which measures the safety profile of compounds relative to their efficacy, was evaluated using human fetal lung fibroblast (MRC-5) cells. The cytotoxicity of this compound was found to be lower than that of other triazole derivatives .Compound IC50 (µM) This compound >100 Ketoconazole (KTC) 69.1
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substitutions on the triazole ring or variations in the ester moiety can enhance or diminish its antifungal potency. For instance:
- Chlorine Substitutions: The presence of chlorine atoms at specific positions enhances binding affinity to CYP51.
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJFHOEIHVNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.